molecular formula C9H6F4O2 B1322053 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid CAS No. 1706436-25-0

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B1322053
CAS No.: 1706436-25-0
M. Wt: 222.14 g/mol
InChI Key: YGIVRKBTDKBHJH-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions may target the fluorine or trifluoromethyl groups, although these are less common due to the stability of these groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzoic acids, fluorinated derivatives, and trifluoromethylated compounds.

Scientific Research Applications

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can lead to distinct pharmacological profiles and applications in various fields.

Properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVRKBTDKBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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